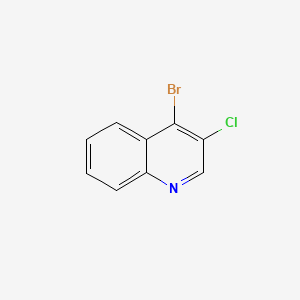

4-Bromo-3-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUGGBALRQUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672632 | |

| Record name | 4-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209339-16-1 | |

| Record name | 4-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Chloroquinoline and Its Positional Isomers

Precursor Chemistry and Starting Materials

The successful synthesis of a target quinoline (B57606) derivative is fundamentally dependent on the choice of its constituent building blocks. The benzene (B151609) portion of the molecule is typically derived from a substituted aniline (B41778), while the pyridine (B92270) ring is formed from a synthon providing a three-carbon chain.

Utilization of Substituted Anilines in Quinoline Annulation Reactions

Substituted anilines are foundational precursors in the majority of classical quinoline syntheses. jptcp.comnih.gov The nature and position of substituents on the aniline ring directly determine the substitution pattern on the benzo portion of the resulting quinoline. For the synthesis of bromo-chloro-quinolines, anilines bearing bromine or chlorine atoms are common starting points. For instance, the synthesis of 6-bromo-4-chloroquinoline (B1276899) has been achieved starting from 4-bromoaniline. google.com

The electrophilic cyclization of N-(2-alkynyl)anilines represents a more modern approach where the aniline derivative already contains the framework for the second ring. acs.orgresearchgate.net However, even in these cases, the substitution on the initial aniline dictates the final structure. The challenge often lies in achieving site-selective halogenation, as direct bromination or chlorination of the quinoline core can be difficult to control. acs.org Therefore, employing a pre-halogenated aniline is a key strategy for ensuring the correct placement of at least one of the halogen atoms.

| Precursor Example | Synthetic Target/Intermediate | Relevant Pathway | Source(s) |

| 4-Bromoaniline | 6-Bromo-4-chloroquinoline | Three-step reaction involving ethyl propiolate | google.com |

| m-Alkoxy anilines | 2,4-Dichloro-7-alkoxy quinoline (intermediate for bromo-quinolines) | Cyclization with malonic acid | google.com |

| Halogenated Anilines | 3-Haloquinolines | Modified Skraup or Friedländer synthesis | acs.org |

| Arylmethyl azides (from anilines) | 6-Bromo-3-chloro-4-phenylquinoline | Cycloaddition with 1-bromoalkynes | acs.org |

Role of β-Keto Esters and Related Synthons

The carbon atoms that form the pyridine ring of the quinoline system are typically supplied by a three-carbon synthon, most commonly a β-keto ester like ethyl acetoacetate. acs.orgwikipedia.org These molecules contain two carbonyl groups (a ketone and an ester) separated by a methylene (B1212753) group, providing the necessary functionality for condensation and cyclization with anilines. The reaction between anilines and β-keto esters is central to the Conrad-Limpach-Knorr synthesis. iust.ac.irquimicaorganica.org

Other related synthons are employed in different named reactions:

β-Diketones are used in the Combes synthesis. wikipedia.org

α,β-Unsaturated aldehydes and ketones , such as acrolein (often generated in situ from glycerol), are the key reagents in the Skraup and Doebner-Miller reactions. wikipedia.orgresearchgate.net

Compounds with an active methylene group (e.g., ketones, aldehydes, or other β-keto esters) are essential for the Friedländer synthesis, where they react with a 2-aminoaryl aldehyde or ketone. nih.govmdpi.com

The choice of synthon is critical as it influences not only the reaction pathway but also the substitution pattern on the newly formed pyridine ring. For example, using a substituted β-keto ester allows for the introduction of various groups onto the quinoline core.

Classical and Modern Annulation Strategies

The formation of the quinoline ring system, known as annulation, is achieved through several well-established named reactions.

Conrad-Limpach-Knorr Synthesis Approaches

The Conrad-Limpach-Knorr synthesis involves the condensation of an aniline with a β-keto ester. wikipedia.orgacs.org This reaction can proceed via two distinct, temperature-dependent pathways to yield different constitutional isomers. iust.ac.irquimicaorganica.org

Conrad-Limpach Synthesis : At lower temperatures (kinetic control), the aniline's amino group attacks the keto group of the β-keto ester. The resulting intermediate cyclizes via acid catalysis to form a 4-hydroxyquinoline (B1666331) (which exists in equilibrium with its 4-quinolone tautomer). wikipedia.orgthieme-connect.de This 4-quinolone can then be halogenated to introduce functional groups like chlorine or bromine at the 4-position.

Knorr Synthesis : At higher temperatures (thermodynamic control, approx. 140 °C), the aniline first reacts with the ester group of the β-keto ester to form a β-keto anilide. wikipedia.org Subsequent cyclization of this anilide intermediate yields a 2-hydroxyquinoline (B72897) (or 2-quinolone). thieme-connect.de

To synthesize a compound like 4-bromo-3-chloroquinoline, a plausible route would involve a Conrad-Limpach reaction to create the 4-quinolone scaffold, followed by sequential halogenation steps. For example, reacting a bromoaniline would yield a bromo-4-quinolone, which could then undergo chlorination at the 3-position and conversion of the 4-oxo group to a chloro group.

| Pathway | Reaction Conditions | Intermediate | Product Type | Source(s) |

| Conrad-Limpach | Lower Temperature (Kinetic Control) | β-Aminoacrylate (Schiff Base) | 4-Hydroxyquinoline / 4-Quinolone | wikipedia.orgiust.ac.ir |

| Knorr | Higher Temperature (Thermodynamic Control) | β-Keto anilide | 2-Hydroxyquinoline / 2-Quinolone | wikipedia.orgthieme-connect.de |

Doebner-Miller and Skraup-Doebner Synthetic Pathways

The Doebner-Miller reaction is a flexible method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is typically catalyzed by a strong Brønsted or Lewis acid. wikipedia.org A well-known variation is the Skraup synthesis, where glycerol (B35011) is used as the precursor, which dehydrates in the presence of concentrated sulfuric acid to form acrolein in situ. iipseries.org An oxidizing agent, such as nitrobenzene, is also required. iipseries.org

The reaction mechanism is complex and thought to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.org While powerful for creating the core quinoline structure, controlling the regiochemistry to produce a specific isomer like this compound can be challenging and may not be the most direct route compared to other methods. researchgate.net

Friedländer and Combes Quinoline Syntheses

The Friedländer and Combes syntheses offer alternative and often more direct routes to specifically substituted quinolines.

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (—CH₂—) adjacent to a carbonyl group. iipseries.orgmdpi.com The reaction is catalyzed by either an acid or a base. mdpi.comnih.gov This pathway is particularly advantageous because the connectivity of the final product is unambiguously defined by the starting materials. For instance, a halogenated 2-aminobenzaldehyde (B1207257) can be reacted with a suitable ketone to precisely place substituents. organic-chemistry.org Microwave-assisted Friedländer synthesis has proven to be a superior and rapid alternative for producing halogenated quinolines. nih.gov

Combes Quinoline Synthesis : The Combes synthesis uses an aniline and a β-diketone, which are condensed under acidic conditions. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to yield a substituted quinoline. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the substituents on the aniline; for example, the use of chloro- or fluoroanilines can direct the formation of 4-substituted regioisomers. wikipedia.org

| Synthesis | Precursor 1 | Precursor 2 | Key Feature | Source(s) |

| Friedländer | 2-Aminoaryl aldehyde or ketone | Compound with active methylene group | High regioselectivity, convergent | nih.govmdpi.comorganic-chemistry.org |

| Combes | Aniline | β-Diketone | Acid-catalyzed cyclization of Schiff base | wikipedia.orgresearchgate.net |

Regioselective Halogenation Approaches

The precise installation of halogen atoms onto the quinoline scaffold is a significant challenge due to the electronic nature of the heterocyclic ring system. Researchers have developed several strategies to control the position of halogenation, including direct electrophilic substitution, sequential introduction of different halogens, and halogen exchange reactions.

Direct Bromination and Chlorination Protocols

Direct halogenation of the quinoline ring can be complex, often leading to mixtures of products. However, specific methodologies have been developed to enhance regioselectivity. The functionalization of quinoline precursors, such as 4-quinolones, provides a reliable route. For instance, the C3–H regioselective halogenation of 4-quinolones can be achieved using potassium halide salts in conjunction with hypervalent iodine(III) reagents like phenyliodine bis(trifluoroacetate) (PIFA) or phenyliodine diacetate (PIDA). acs.orgacs.org This method is notable for its mild, room-temperature conditions and good functional group tolerance. acs.org Reactions performed in various solvents, including methanol (B129727) and water, have shown high yields, making it an environmentally conscious option. acs.org

For the quinoline core itself, metal-free remote C–H halogenation of 8-substituted quinolines has been established as an effective protocol. rsc.org Using inexpensive and atom-economical trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA), allows for the selective halogenation at the C5-position under mild, open-air conditions. rsc.orgrsc.org While this demonstrates the principle of direct C-H halogenation, achieving substitution at the 3- and 4-positions typically requires multi-step synthesis starting from functionalized precursors rather than direct halogenation of the parent quinoline.

Table 1: Direct Halogenation Reagents for Quinoline Derivatives

| Reagent | Target Position | Substrate Type | Key Features |

|---|---|---|---|

| PIFA/PIDA + KX (X=Cl, Br) | C3 | 4-Quinolones | Mild conditions, high regioselectivity acs.orgacs.org |

| TCCA/TBCA | C5 | 8-Substituted Quinolines | Metal-free, atom economical, mild conditions rsc.orgrsc.org |

| N-Halosuccinimides (NCS, NBS) | C5 | 8-Amidoquinolines | Metal-free, aqueous conditions rsc.org |

Sequential Halogenation Procedures

A more controlled approach to synthesizing mixed dihaloquinolines like this compound involves the sequential introduction of the halogen atoms. This strategy allows for the unambiguous placement of both bromine and chlorine on the quinoline ring.

A patented method for the synthesis of 4-bromo-3-chloro-7-methoxyquinoline, a positional isomer, exemplifies this approach. The synthesis begins with 4-hydroxy-7-methoxyquinoline (B63709) as the starting material. The first step involves a chlorination reaction at the 3-position using N-chlorosuccinimide (NCS). Following the introduction of chlorine, the hydroxyl group at the 4-position is converted to a bromine atom using tribromooxyphosphorus, yielding the final 4-bromo-3-chloro product. google.com This two-step process ensures the precise regiochemistry of the final compound. google.com

Another strategy involves the acid-promoted rearrangement of arylmethyl azides in the presence of haloalkynes. This formal [4+2]-cycloaddition can generate 3-haloquinolines, such as 3-bromo or 3-chloro derivatives, by selecting the appropriate 1-bromoalkyne or 1-chloroalkyne. acs.org Starting with an already halogenated aniline precursor would result in a dihaloquinoline product through a sequential process of precursor synthesis followed by cyclization.

Halogen Exchange Reactions for Targeted Isomer Formation

Halogen exchange reactions provide a powerful tool for synthesizing specific isomers that may be difficult to access through direct or sequential halogenation. These reactions typically involve the selective replacement of one halogen atom with another or with a metal, which is then quenched with an electrophile.

Lithium-halogen exchange reactions on dihaloquinolines have been shown to proceed with high regioselectivity. For example, in 2,4-dibromoquinolines, the exchange with an organolithium reagent occurs selectively at the C-4 position. researchgate.net Trapping the resulting 4-lithio-2-bromoquinoline intermediate with an electrophilic chlorine source would theoretically yield a 2-bromo-4-chloroquinoline. This highlights the principle of using the differential reactivity of halogens at different positions to achieve selective functionalization.

Similarly, palladium-catalyzed cross-coupling reactions can be used to differentiate between two different halogen atoms on the quinoline ring. In a 2-bromo-4-iodoquinoline (B1625408) substrate, palladium-catalyzed reactions such as Suzuki-Miyaura coupling occur preferentially at the more reactive C-4 iodo position, leaving the C-2 bromo position intact for further modification. researchgate.net This selective reactivity can be exploited to build complex substituted quinolines. The "halogen dance" reaction, a base-catalyzed intramolecular migration of a halogen, also represents a potential, albeit more complex, method for isomerizing haloquinolines to access different substitution patterns. clockss.org

Catalytic Methodologies in Quinoline Synthesis

Modern organic synthesis increasingly relies on catalytic methods to construct complex heterocyclic frameworks like quinoline. Both transition-metal catalysis and organocatalysis have emerged as powerful strategies for the efficient and selective formation of the quinoline ring from simpler precursors, which can be subsequently halogenated.

Transition-Metal Catalysis (e.g., Palladium-catalyzed cross-couplings in building precursors)

Transition-metal catalysis, particularly with palladium, is instrumental in constructing the quinoline core. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a single, efficient process.

One prominent method is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines. rsc.orgscispace.commdpi.com This process can tolerate a wide range of functional groups, including electron-withdrawing groups, and proceeds without the need for strong acids or bases. mdpi.com Another approach involves the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols, which yields 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Palladium-catalyzed intramolecular C-H alkenylation reactions of N-buten-3-ylanilines also provide an efficient route to quinolines through a 6-exo-trig cyclization process. nih.gov Furthermore, tandem reactions, such as the palladium-catalyzed coupling-cyclization between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds, can afford 3-substituted quinolin-2(1H)-ones, which are valuable precursors for chloroquinolines. nih.gov

Table 2: Examples of Palladium-Catalyzed Quinoline Synthesis

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Aryl allyl alcohols + Anilines | Pd(OAc)₂ | Substituted Quinolines | rsc.orgmdpi.com |

| o-Iodo-anilines + Propargyl alcohols | Pd Catalyst | 2,4-Disubstituted Quinolines | organic-chemistry.org |

| N-Buten-3-ylanilines | Pd(OAc)₂ | Quinolines / Dihydroquinolines | nih.gov |

| 2-Iodoaniline + α,β-Unsaturated Carbonyls | Pd(OAc)₂ / PPh₃ | 3-Substituted Quinolin-2(1H)-ones | nih.gov |

| 2-Aminobenzonitriles + Arylboronic acids + Ketones | Pd Catalyst | Polysubstituted Quinolines | rsc.org |

Organocatalysis in Quinoline Ring Formation

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of green and asymmetric synthesis. In quinoline synthesis, organocatalysts are particularly effective in promoting the Friedländer annulation reaction. nih.gov

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group. nih.gov Chiral phosphoric acids (CPAs) have been successfully employed as organocatalysts in this reaction to achieve highly enantioselective or atroposelective synthesis of axially chiral 4-arylquinoline architectures. acs.org The catalyst operates by activating the reactants through hydrogen bonding, creating a chiral environment that dictates the stereochemical outcome of the reaction. acs.orgbeilstein-journals.org

Another important class of organocatalysts for quinoline synthesis is derived from cinchona alkaloids. mdpi.com Modified cinchona-thiourea catalysts, for example, possess both a basic site (the quinuclidine (B89598) nitrogen) and a hydrogen-bond donor site (the thiourea (B124793) group). This bifunctional nature allows them to activate both the nucleophile and the electrophile in reactions, leading to the efficient and stereocontrolled formation of the quinoline ring system. mdpi.com

Photochemical and Electrochemical Synthesis Routes

The synthesis of haloquinolines, including this compound and its positional isomers, has traditionally relied on multi-step classical methods. However, modern synthetic strategies are increasingly leveraging photochemical and electrochemical techniques to offer more sustainable, efficient, and often milder reaction pathways. These methods utilize light energy or electric current to generate highly reactive intermediates, enabling unique transformations that can be difficult to achieve through conventional means. While specific protocols solely detailing the photochemical or electrochemical synthesis of this compound are not extensively documented, the principles and methodologies applied to other haloaromatic and quinoline systems provide a strong foundation for developing such routes.

Photochemical Synthesis

Photochemical reactions, initiated by the absorption of light, can facilitate the formation and cleavage of chemical bonds under mild conditions, often at room temperature. These methods can offer high degrees of selectivity and are considered a green chemistry approach.

Halogen Exchange Reactions: A notable photochemical approach for modifying the halogen substitution pattern on a quinoline ring is through a halogen exchange reaction. A documented example of this strategy is the conversion of a bromoaromatic compound to its corresponding chloroaromatic derivative. This transformation can be applied to synthesize chloroquinolines from bromoquinoline precursors. For instance, a patented method describes the conversion of 4-bromoquinoline (B50189) to 4-chloroquinoline (B167314). google.com In this process, the bromo-compound is dissolved in a solvent like acetonitrile, along with a chlorine source, such as lithium chloride or sodium chloride, and an iron-based photocatalyst (e.g., iron trifluoride or ferric bromide). google.com The reaction mixture is then irradiated with a light source, such as a xenon lamp, in the presence of air. google.com This method has shown high conversion rates and selectivity for the desired chloro-derivative. google.com

This photochemical halogen exchange could potentially be adapted for the synthesis of this compound. A plausible route would involve starting with a dibromoquinoline, such as 3,4-dibromoquinoline, and selectively converting one of the bromine atoms to a chlorine atom under controlled photochemical conditions. The regioselectivity of such a reaction would be a critical factor to control.

Photocatalytic Cyclizations: Visible-light photocatalysis has emerged as a powerful tool for constructing quinoline scaffolds from acyclic precursors. acs.orgorganic-chemistry.org These reactions often involve the generation of radical ions from substrates, which then undergo cyclization and aromatization to form the quinoline ring system. organic-chemistry.org For example, a method using 9,10-phenanthrenequinone as a photocatalyst under blue LED irradiation facilitates the electrocyclization of 2-vinylarylimines to produce polysubstituted quinolines. organic-chemistry.org While not directly yielding haloquinolines, this approach could be adapted by using halogenated starting materials to incorporate bromine and chlorine atoms into the final quinoline structure.

Another visible-light-induced method involves the aerobic oxidative dehydrogenative coupling of glycine (B1666218) esters with unactivated alkenes, catalyzed by a ruthenium complex. acs.orgacs.org This tandem reaction leads to the formation of diverse substituted quinoline derivatives at room temperature. acs.org The incorporation of halogenated substrates within this methodology could provide a pathway to bromo- and chloro-substituted quinolines.

The table below summarizes a potential photochemical synthesis based on the halogen exchange methodology.

| Starting Material | Reagents & Conditions | Product | Conversion Rate | Selectivity | Reference |

| 4-Bromoquinoline | LiCl, FeF₃ (photocatalyst), acetonitrile, 300W Xenon lamp, 4h | 4-Chloroquinoline | 68.7% | 98.8% | google.com |

Electrochemical Synthesis

Electrosynthesis, or organic electrosynthesis, utilizes an electric current to drive chemical reactions. It offers a high degree of control over reaction conditions by tuning the electrode potential and can often replace harsh chemical oxidants or reductants, making it an environmentally benign synthetic tool. nih.gov The application of electrosynthesis to quinoline chemistry is a growing field. nih.gov

Electrochemical Halogenation and Cyclization: Electrochemical methods can be employed for the regioselective synthesis of 3-haloquinolines. One such approach involves the tandem oxidative radical halogenated addition of alkynyl imines. nih.govfrontiersin.org This method uses an electrochemical setup to generate halogen radicals from sources like N-halosuccinimides (NXS) activated by a copper halide (CuX), which then participate in the cyclization of the alkynyl imine to form the 3-haloquinoline structure. organic-chemistry.org This strategy provides a direct route to introduce a halogen at the 3-position of the quinoline core.

Paired Electrolysis for Quinolone Annulation: A sophisticated electrochemical technique known as paired electrolysis has been developed for the synthesis of highly functionalized quinolines. nih.gov This method allows for simultaneous oxidation and reduction reactions at the anode and cathode, respectively, in an undivided cell. This strategy has been used to achieve a cascade annulation to produce quinoline-substituted molecules. nih.gov By employing halogenated starting materials in such a system, it is conceivable to construct complex haloquinolines like this compound. The precise control offered by electrosynthesis could be advantageous in managing the reactivity of the different halogen substituents. nih.gov

Electrochemical Bromination: The electrochemical bromination of organic molecules is a well-established process. For instance, the one-step electrochemical bromination of glycals using Bu₄NBr as the bromine source has been demonstrated to be efficient under metal-catalyst-free and oxidant-free conditions. nih.govfrontiersin.orgfrontiersin.org This principle of electrochemically generating a brominating agent could be applied to a pre-formed chloroquinoline to introduce a bromine atom, or vice-versa. The challenge would lie in controlling the regioselectivity of the halogenation on the quinoline ring.

The table below outlines a representative electrochemical approach for the synthesis of 3-haloquinolines.

| Substrate Type | Halogen Source | Key Features | Product Type | Reference |

| Alkynyl Imines | N-halosuccinimides (NXS) / CuX | Tandem oxidative radical addition and cyclization | 3-Haloquinolines | nih.govfrontiersin.orgorganic-chemistry.org |

While direct and optimized protocols for the photochemical and electrochemical synthesis of this compound are still emerging areas of research, the existing literature on related haloaromatic and quinoline systems provides a clear and promising roadmap for the development of these advanced synthetic methodologies.

Chemical Reactivity and Derivatization Strategies for 4 Bromo 3 Chloroquinoline

Halogen-Based Cross-Coupling Reactions

The differential reactivity of the bromine and chlorine atoms on the quinoline (B57606) core of 4-bromo-3-chloroquinoline allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such transformations.

Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-substituted aromatic systems. rsc.orglibretexts.org In the context of dihalogenated quinolines, this reaction can be performed selectively. For instance, in compounds like 2-aryl-4-chloro-3-iodoquinolines, the more reactive iodine at the 3-position undergoes Suzuki-Miyaura coupling preferentially, allowing for the synthesis of 2,3-diaryl-4-chloroquinolines. nih.gov A subsequent coupling at the chloro position can then afford 2,3,4-triarylquinolines. nih.gov This selectivity is governed by the relative bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl).

While specific studies on this compound are not extensively detailed in the provided results, the principles of Suzuki-Miyaura coupling on halo-quinolines are well-established. nih.govresearchgate.net The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate, in a suitable solvent system such as a mixture of dimethylformamide (DMF) and water. nih.gov The reaction of this compound with an aryl or vinyl boronic acid would be expected to proceed with initial coupling at the more reactive 4-bromo position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-quinolines

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 2-aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 2,3-diaryl-4-chloroquinoline | nih.gov |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl > OTf. wikipedia.org This differential reactivity allows for selective alkynylation at the more reactive halogen position in di- or poly-halogenated substrates. libretexts.org

For this compound, a Sonogashira coupling with a terminal alkyne would be expected to occur selectively at the 4-position due to the higher reactivity of the C-Br bond compared to the C-Cl bond. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. libretexts.org The synthesis of n-(ethynyl)quinolines has been achieved through the heterocoupling of n-chloroquinolines with 2-methyl-3-butyn-2-ol, catalyzed by palladium, followed by deprotection. researchgate.net

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds, particularly for the formation of aryl amines. wikipedia.org This reaction has broad substrate scope and functional group tolerance, making it a powerful tool in medicinal chemistry. wikipedia.orgresearchgate.net

In the case of dihaloquinolines such as 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination can be achieved. nih.gov Studies have shown that the amination can be directed to the more reactive bromide position in the presence of the less reactive chloride by carefully selecting the reaction conditions, including the solvent. nih.govorganic-chemistry.org For instance, changing the solvent from toluene (B28343) to benzotrifluoride (B45747) (BTF) has been shown to improve yields and selectivity for amination at the 6-position of 6-bromo-2-chloroquinoline. organic-chemistry.org A subsequent amination at the 2-chloro position can then be carried out using a different amine or an ammonia (B1221849) equivalent like lithium bis(trimethylsilyl)amide. nih.gov This stepwise approach allows for the controlled synthesis of differentially substituted aminoquinolines.

Table 2: Example of Selective Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst System | Solvent | Key Finding | Reference |

|---|

Negishi and Stille Coupling Applications

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, forming a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance, making it valuable in the synthesis of complex molecules. wikipedia.org The Stille coupling, on the other hand, utilizes organotin reagents. While effective, the toxicity of tin compounds is a significant drawback. libretexts.org

Both Negishi and Stille couplings have been applied to halogenated quinolines. The higher reactivity of organozinc reagents in Negishi coupling can be advantageous. wikipedia.org For dihalogenated substrates like this compound, the selective coupling at the more reactive C-Br bond is anticipated. While direct examples for this compound are not prevalent in the search results, the general principles of these cross-coupling reactions on similar substrates are well-documented. chempedia.info

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution (SNAr) of halogen substituents.

Displacement of Halogens with Oxygen Nucleophiles (e.g., alkoxylation, hydroxylation)

Halogens on the quinoline ring can be displaced by oxygen nucleophiles such as alkoxides and hydroxide. The reactivity of halogens in SNAr reactions on quinolines generally follows the order 4-halo > 2-halo. There are known differences in the reactivity of 2-chloro- and 4-chloroquinoline (B167314) in nucleophilic substitution reactions, with 4-chloroquinoline showing a greater tendency for acid catalysis with amine nucleophiles, while 2-chloroquinoline (B121035) is more reactive towards methoxide (B1231860) ions. researchgate.net

In a study involving the reaction of various chloroquinoline derivatives with phenylboronic acid in alcoholic mediums, unexpected C-alkoxylated products were formed instead of the anticipated C-arylated products from Suzuki-Miyaura coupling. researchgate.net This indicates that under certain catalytic conditions, nucleophilic attack by the alcohol solvent can compete with or even dominate the cross-coupling pathway.

The synthesis of 3,6-dihalo-8-quinolinols has been achieved through a multi-step process starting from the corresponding 8-nitroquinolines. fordham.edu The hydrolysis of 8-amino-3,6-dihaloquinolines in concentrated sulfuric acid at high temperatures yielded the desired 8-quinolinols, demonstrating a nucleophilic substitution of the amino group, which was itself installed via reduction of a nitro group. fordham.edu This highlights that while direct hydroxylation of the chloro or bromo groups can be challenging, indirect methods can be employed to install a hydroxyl group on the quinoline core.

Displacement of Halogens with Nitrogen Nucleophiles (e.g., amination, hydrazination)

The quinoline ring, particularly with halogen substituents at the C4-position, is susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C4 position of this compound is the more labile halogen and the primary site for displacement by nitrogen nucleophiles. This is analogous to the reactivity observed in other 4-haloquinolines.

Amination: The reaction with various amines (amination) is a common strategy to introduce nitrogen-containing functional groups. In related dichloroquinolines, amination reactions catalyzed by palladium complexes have been shown to proceed selectively. researchgate.net For instance, the amination of 4,7-dichloroquinoline (B193633) and 4,8-dichloroquinoline (B1582372) demonstrates that the C4-chloro group is preferentially substituted by amines. researchgate.net This selectivity is attributed to the electronic activation provided by the ring nitrogen. Studies on 4-chloroquinoline show it reacts readily with anilines in water, a reaction promoted by hydrochloric acid, to yield N-phenylquinolin-4-amines. acs.orgnih.gov It is expected that this compound would react similarly with primary and secondary amines at the C4 position to yield 4-amino-3-chloroquinoline derivatives.

Hydrazination: Displacement by hydrazine (B178648) hydrate (B1144303) can also occur, targeting the more reactive C4-bromo substituent. This reaction would lead to the formation of 4-hydrazinyl-3-chloroquinoline. In a related compound, 3-bromo-4-chlorocinnoline, treatment with hydrazine hydrate results in the displacement of the bromine atom. This suggests a similar reactivity pattern for this compound, providing a route to hydrazinyl derivatives that can serve as precursors for more complex heterocyclic systems.

| Reaction Type | Nucleophile | Typical Product Structure | Note |

| Amination | Primary/Secondary Amine (R¹R²NH) | 3-Chloro-N,N-disubstituted-quinolin-4-amine | The C4-bromo is the expected site of substitution. researchgate.netacs.orgnih.gov |

| Hydrazination | Hydrazine (N₂H₄) | 3-Chloro-4-hydrazinylquinoline | Provides a key intermediate for synthesizing fused heterocyclic systems. |

Displacement of Halogens with Carbon Nucleophiles (e.g., cyanation, alkylation)

The halogen atoms on the this compound scaffold can be displaced by carbon-based nucleophiles, enabling the formation of carbon-carbon bonds through reactions like cyanation and cross-coupling alkylations.

Cyanation: The introduction of a cyano group is typically achieved through nucleophilic substitution using cyanide salts, such as sodium or potassium cyanide. smolecule.com This reaction would replace the C4-bromo group to yield 3-chloroquinoline-4-carbonitrile. A patent describing derivatives of 4-bromo-3-chloro-7-alkoxyquinoline explicitly mentions cyanation as a potential transformation. google.com Research on the direct C-H cyanation of quinoline derivatives has also been explored, although substitution of a halogen is a more common synthetic route. rsc.org

Alkylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful methods for alkylation or arylation. smolecule.com These reactions involve the coupling of the haloquinoline with organometallic reagents like boronic acids (Suzuki) or alkenes (Heck). The bromine at C4 is more reactive than the chlorine at C3 in such catalytic cycles, allowing for regioselective functionalization. For example, in Suzuki couplings, the C-Br bond would preferentially undergo oxidative addition to the palladium catalyst, leading to the formation of 4-alkyl/aryl-3-chloroquinolines. This differential reactivity is noted in related dihaloquinolines, where a bromine at one position can direct coupling reactions while a chlorine at another position remains intact for subsequent transformations.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Typical Product Structure |

| Cyanation | NaCN or KCN | DMF or DMSO solvent | 3-Chloroquinoline-4-carbonitrile |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Alkyl-3-chloroquinoline |

| Heck Coupling | Alkene, Base | Pd catalyst (e.g., Pd(OAc)₂) | 4-Alkenyl-3-chloroquinoline |

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution on the this compound molecule is challenging. The pyridine (B92270) part of the quinoline ring is inherently electron-deficient and generally resistant to electrophilic attack. Furthermore, the two electron-withdrawing halogen substituents (bromo and chloro) further deactivate the entire heterocyclic system. Consequently, electrophilic attack, if it occurs, will happen on the more electron-rich benzene (B151609) ring (carbocyclic ring) rather than the pyridine ring.

Nitration and Sulfonation Reactions

Nitration: Nitration of quinolines typically requires harsh conditions, such as treatment with a mixture of concentrated nitric and sulfuric acids (mixed acid). guidechem.com For deactivated quinolines like this compound, the nitro group (NO₂) is expected to add to the benzene ring, primarily at the C5 and C8 positions. guidechem.com The exact ratio of the resulting 4-bromo-3-chloro-5-nitroquinoline and 4-bromo-3-chloro-8-nitroquinoline isomers would depend on steric and electronic factors. In the nitration of 4-chloroquinoline, both 5-nitro and 8-nitro derivatives are formed. guidechem.com Similarly, nitration of 7-bromo-4-chloroquinoline (B1278252) with mixed acids introduces a nitro group at the 3-position, but this is on a ring already bearing a nitro group precursor.

Sulfonation: Sulfonation of the quinoline ring is also an electrophilic substitution reaction that occurs on the benzene portion of the molecule. The reaction is typically carried out using oleum (B3057394) (fuming sulfuric acid). google.com For this compound, sulfonation would likely yield a mixture of sulfonic acid derivatives, with substitution occurring at the C5, C6, or C8 positions, depending on the reaction temperature. The synthesis of bromamine (B89241) acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) involves the sulfonation of an aminoanthraquinone precursor in oleum. google.com

| Reaction | Reagents | Expected Product(s) | Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | 4-Bromo-3-chloro-5-nitroquinoline & 4-Bromo-3-chloro-8-nitroquinoline | Benzene ring (C5 and C8) guidechem.com |

| Sulfonation | Oleum (H₂SO₄ + SO₃) | This compound-sulfonic acid | Benzene ring (e.g., C5, C6, C8) |

Further Halogenation (Bromination/Chlorination) at Unoccupied Positions

Introducing additional halogen atoms onto the this compound ring via electrophilic aromatic substitution is difficult due to the deactivating effects of the existing halogens and the quinoline nitrogen. However, halogenation can sometimes be achieved under specific conditions. For instance, the halogenation of 6-chloro- or 6-bromo-8-nitroquinoline (B1581145) in acetic acid with N-chlorosuccinimide or N-bromosuccinimide occurs at the C3 position. fordham.edu This suggests that if conditions are forced, substitution on the pyridine ring might be possible, but it is more likely that any further halogenation would occur on the less deactivated carbocyclic ring under forcing conditions, potentially leading to a mixture of polyhalogenated products.

Functional Group Transformations and Modifications

Beyond substitutions at the halogen positions or on the aromatic rings, this compound can undergo transformations involving the quinoline nucleus itself.

Oxidation and Reduction Pathways of the Quinoline Nucleus

Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline-N-oxide. This transformation is typically accomplished using oxidizing agents like peroxy acids (e.g., m-CPBA). The resulting N-oxide can modify the reactivity of the quinoline system, for example, by making the C2 and C4 positions more susceptible to nucleophilic attack. Some 4-nitro-3-chloroquinoline N-oxide derivatives have been noted for their biological activities. guidechem.com

Reduction: The quinoline nucleus can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd or Pt) can reduce the pyridine ring to yield a 3-chloro-4-bromo-1,2,3,4-tetrahydroquinoline. The specific product would depend on the catalyst and conditions used.

Alternatively, selective reduction of the carbon-halogen bonds can be achieved. A study demonstrated that 3-bromo- (B131339) and 6-chloroquinolines can be selectively dehalogenated to form quinoline in high yield using red phosphorus in a KOH/DMSO system at elevated temperatures (100–120°C). rjsvd.com This method preserves the aromatic heterocycle. rjsvd.com Applying this to this compound could potentially lead to the stepwise or complete removal of the halogen atoms, depending on which C-X bond is more susceptible to this specific reducing system.

| Transformation | Reagents/Conditions | Typical Product |

| Oxidation | Peroxy acid (e.g., m-CPBA) | This compound-1-oxide |

| Ring Reduction | H₂ / Pd or Pt catalyst | 4-Bromo-3-chloro-1,2,3,4-tetrahydroquinoline |

| Dehalogenation | Red Phosphorus, KOH/DMSO, 100-120°C | 3-Chloroquinoline and/or 4-Bromoquinoline (B50189) and/or Quinoline rjsvd.com |

Carboxylation and Esterification Reactions

The introduction of carboxyl and ester functional groups onto the this compound core is a key strategy for creating derivatives with potential applications in medicinal chemistry and materials science. While direct carboxylation of the this compound is not extensively documented, the synthesis and subsequent reactions of related carboxylated and esterified quinolines provide significant insight into potential synthetic pathways.

Esterification reactions are commonly performed on quinoline scaffolds that already possess a carboxylic acid or hydroxyl group. For instance, the carboxylate group on related quinoline structures can react with alcohols to form esters. evitachem.com A common precursor for such reactions is a hydroxy-quinoline derivative, which can be synthesized through methods like the Gould-Jacobs reaction. For example, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is synthesized by the cyclization of 3-(4-bromoaniline) ethyl acrylate. This hydroxy-ester derivative can then be converted to a chloro-ester derivative, such as ethyl 6-bromo-4-chloroquinoline-3-carboxylate, by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃). This highlights a typical pathway where halogenation and esterification are sequential steps in creating functionalized quinoline intermediates.

The following table summarizes a relevant reaction for the synthesis of a quinoline ester derivative.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 3-(4-Bromoaniline) ethyl acrylate | Diphenyl ether (solvent), heated to 200°C | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 77% |

Ring-Opening and Rearrangement Processes

The stability of the quinoline ring system means that ring-opening reactions are generally not facile and require specific conditions or activating functional groups that are not inherent to this compound itself. The current body of scientific literature does not provide significant examples of ring-opening processes directly involving the this compound scaffold.

Conversely, rearrangement reactions are a known phenomenon in quinoline chemistry, often leading to the formation of isomeric structures or entirely new heterocyclic systems. A notable example is the Dimroth rearrangement, which has been observed in complex heterocyclic systems derived from quinolines. researchgate.net This type of rearrangement typically involves the isomerization of a google.comtriazolo[4,3-c]pyrimidine to a more stable google.comtriazolo[1,5-c]pyrimidine, a process that can be promoted by acid or base. researchgate.net Although this specific example does not start from this compound, it demonstrates a rearrangement pathway accessible to functionalized quinoline derivatives.

Another relevant transformation is the acid-promoted rearrangement of arylmethyl azides, which can lead to the formation of 3-haloquinoline derivatives through a formal [4 + 2] cycloaddition. acs.org This method has been utilized to construct various 3-substituted quinolines, including 3-bromo and 3-chloro derivatives. acs.org While this is a synthetic route to the quinoline core rather than a rearrangement of a pre-formed quinoline, it underscores the types of molecular reorganizations that are central to quinoline synthesis and derivatization.

Research has also detailed the synthesis of pyrazolo[4,3-c]quinolines from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones, which involves a palladium-catalyzed intramolecular C-N bond formation and a concurrent fission of the hydrazine N-N bond, representing a significant molecular reorganization. researchgate.net

The table below outlines a rearrangement reaction involving a related quinoline derivative.

| Reactant Type | Reaction Name/Type | Product Type | Key Features | Reference |

| Aldehyde-derived hydrazones of pyrimidines | Bromine-mediated oxidative cyclization and Dimroth rearrangement | 8-Bromo-7-chloro google.comtriazolo[1,5-c]pyrimidines | The initially formed google.comtriazolo[4,3-c]pyrimidine isomerizes to the more stable [1,5-c] analogue. | researchgate.net |

| Arylmethyl azides and haloacetylene analogues | Acid-promoted rearrangement / Formal [4+2] cycloaddition | 3-Bromo-, 3-chloro-, and 3-iodoquinolines | A metal-free method for constructing the 3-haloquinoline core from acyclic precursors. | acs.org |

Structural Elucidation and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule. rsc.org For 4-Bromo-3-chloroquinoline (C₉H₅BrClN), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, [M+4]⁺, etc., which provides definitive evidence for the presence of one bromine and one chlorine atom.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and high-molecular-weight compounds. mdpi.com The sample is dissolved in a polar solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. rsc.org For a compound like this compound, ESI-MS would typically produce a protonated molecular ion, [M+H]⁺. acs.orgnih.gov This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. acs.org The high sensitivity of ESI-MS makes it an invaluable tool for detecting and identifying compounds even at very low concentrations. growingscience.com

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. upi.edu The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

The FT-IR spectrum of this compound is expected to display several key absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline (B57606) ring system are expected in the 1600-1400 cm⁻¹ region. The presence of the carbon-halogen bonds will be indicated by absorptions in the lower frequency "fingerprint" region; the C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range, while the C-Br stretch occurs at lower wavenumbers, generally between 700-500 cm⁻¹. acs.org Analysis of these characteristic peaks allows for the confirmation of the compound's core structure and the presence of its halogen substituents.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 1600-1450 | Stretching | Aromatic C=C and C=N |

| 1400-1000 | In-plane bending | Aromatic C-H |

| 800-600 | Stretching | C-Cl |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The quinoline core, being an extended aromatic π-system, absorbs UV radiation, promoting electrons from lower energy molecular orbitals to higher energy ones. copernicus.org

The UV-Vis spectrum of quinoline derivatives typically exhibits multiple absorption bands in the 200-400 nm range. mdpi.comshimadzu.com These bands are generally attributed to π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. The presence of the halogen substituents, which can act as auxochromes, may cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted quinoline. nih.gov The solvent used for the analysis can also influence the position and intensity of the absorption bands. For instance, a complex quinoline derivative was reported to show absorption peaks at 221, 233, 284, and 312 nm in dichloromethane. mdpi.com

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 200-350 | Quinoline aromatic system |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique involves diffracting X-rays off a single crystal of the compound. The diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While a specific crystal structure for this compound is not publicly available, it has been noted that this isomer exhibits higher crystallinity compared to its 3-bromo-4-chloro counterpart, suggesting its suitability for single-crystal X-ray analysis. A study on the closely related compound, 3-bromomethyl-2-chloro-quinoline, revealed a triclinic crystal system with the space group P-1. researchgate.net It is anticipated that this compound would also crystallize in a well-defined system, allowing for the unambiguous confirmation of the substitution pattern on the quinoline ring and providing valuable data on intermolecular interactions in the solid state.

Table 4: Illustrative Crystallographic Data from a Related Compound (3-bromomethyl-2-chloro-quinoline)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic researchgate.net |

| Space Group | P-1 researchgate.net |

| a (Å) | 6.587 researchgate.net |

| b (Å) | 7.278 researchgate.net |

| c (Å) | 10.442 researchgate.net |

| α (°) | 83.59 researchgate.net |

| β (°) | 75.42 researchgate.net |

| γ (°) | 77.39 researchgate.net |

Computational and Theoretical Investigations of 4 Bromo 3 Chloroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for quantum chemical calculations in many areas of chemistry due to its favorable balance between accuracy and computational cost. umc.edu.dz DFT calculations allow for the detailed exploration of the molecular properties of 4-bromo-3-chloroquinoline.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves calculating the electronic energy at various atomic arrangements to find the one with the minimum energy. DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for this purpose. researchgate.net

The planarity of the quinoline (B57606) ring system is another important aspect. It is expected that the fused aromatic rings of this compound will be largely planar, which can influence its stacking interactions in biological systems.

Table 1: Representative Optimized Geometrical Parameters for a Related Compound (4-chloro-2-bromoaniline) Note: This data is for a related compound and serves as an illustrative example.

| Parameter | Bond/Angle | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| Bond Length (Å) | C1-C2 | 1.393 | 1.405 |

| C2-Br7 | 1.905 | 1.918 | |

| C4-Cl8 | 1.737 | 1.749 | |

| Bond Angle (°) | C1-C2-C3 | 121.3 | 121.0 |

| C3-C4-C5 | 119.5 | 119.7 | |

| C1-C2-Br7 | 119.5 | 119.4 | |

| Data sourced from a study on 4-chloro-2-bromoaniline. globalresearchonline.net |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or wagging of bonds.

For quinoline derivatives, characteristic vibrational modes can be assigned. Aromatic C-H stretching vibrations are typically found in the 3200-3000 cm⁻¹ region. researchgate.net The C-C stretching vibrations of the aromatic rings appear between 1400-1600 cm⁻¹. irjweb.com The C-N stretching modes in quinolines can be challenging to assign definitively but are generally observed in the 1165 to 1185 cm⁻¹ range. researchgate.net

The presence of halogen atoms introduces specific vibrational modes. The C-Cl stretching vibration in related compounds is typically observed in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower frequencies, usually between 500-700 cm⁻¹. irjweb.com A study on 6-chloroquinoline (B1265530) identified C-Cl stretching modes at 351, 607, and 637 cm⁻¹. researchgate.net

Table 2: Calculated Fundamental Vibrational Frequencies for a Related Compound (4-chloro-2-bromoaniline) Note: This data is for a related compound and is intended for illustrative purposes. Frequencies are scaled.

| Assignment | HF/6-311++G(d,p) (cm⁻¹) | B3LYP/6-311++G(d,p) (cm⁻¹) |

| N-H str | 3478 | 3491 |

| C-H str | 3065 | 3072 |

| C-C str | 1589 | 1592 |

| C-Cl str | 798 | 805 |

| C-Br str | 654 | 660 |

| Data adapted from a study on 4-chloro-2-bromoaniline. globalresearchonline.net |

Electronic Structure Calculations (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. researchgate.net

For the parent quinoline molecule, DFT calculations have shown a HOMO-LUMO energy gap of approximately -4.83 eV. scirp.org The introduction of electron-withdrawing halogen substituents, such as bromine and chlorine, is expected to lower the energies of both the HOMO and LUMO and potentially alter the energy gap, thereby influencing the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map is another useful tool derived from electronic structure calculations. It provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom is expected to be a site of negative potential, while the hydrogen atoms and regions near the halogen atoms might exhibit positive potential.

Table 3: Calculated Electronic Properties of Quinoline (Illustrative) Note: This data is for the parent quinoline molecule and serves as a baseline.

| Property | Value (eV) |

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap | -4.83 |

| Data sourced from a study on quinoline. scirp.org |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. mdpi.comnih.gov

Transition State Analysis for Key Transformations

A key aspect of studying reaction mechanisms computationally is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), transition state analysis can reveal the activation energy barriers for the substitution of either the bromo or chloro group.

Computational methods can be employed to model the geometry and energy of the transition state structure. For instance, in a Pd-catalyzed cross-coupling reaction, DFT can be used to model the intermediates and transition states of the catalytic cycle. This allows for a comparison of the activation barriers for different reaction pathways, providing a rationale for the observed regioselectivity and reactivity.

Reaction Coordinate Analysis and Energy Profiles

By mapping the energy of the system as it evolves from reactants to products through the transition state, a reaction coordinate diagram or energy profile can be constructed. This profile provides a comprehensive view of the reaction's thermodynamics and kinetics. It shows the relative energies of reactants, intermediates, transition states, and products.

For a reaction such as the amination of this compound, computational analysis could be used to compare the energy profiles for the displacement of the bromine versus the chlorine atom. This would involve calculating the energies of the Meisenheimer-like intermediates and the corresponding transition states for both pathways. Such an analysis would provide a theoretical basis for predicting which halogen is a better leaving group under specific reaction conditions. While specific studies on this compound are lacking, the general methodology is well-established for a wide range of organic reactions. umc.edu.dz

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are instrumental in understanding its three-dimensional structure and physicochemical properties. The presence of bromine and chlorine atoms on the quinoline core significantly influences its electronic distribution and, consequently, its interaction with other molecules. Positional isomerism, such as in the case of 3-bromo-4-chloroquinoline (B1583836) versus this compound, can affect properties like dipole moments, solubility, and crystallinity. researchgate.net The quinoline scaffold itself is known to facilitate enhanced π-π stacking interactions, which can be a crucial factor in molecular recognition processes. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of a molecule (conformers) and their corresponding energies. otavachemicals.comnih.gov While specific conformational analysis studies on this compound are not extensively documented in publicly available research, studies on structurally related compounds, such as 3-benzyl-6-bromo-2-chloroquinoline, provide valuable insights into the methodologies employed. In such studies, Density Functional Theory (DFT) is often used to optimize the molecular geometry and calculate the energies of different conformers. nih.gov The results from these calculations can then be compared with experimental data from techniques like X-ray diffraction to validate the computational models. nih.gov For the quinoline ring system, these analyses can reveal the degree of planarity and any distortions induced by bulky substituents. acs.org

Molecular dynamics (MD) simulations offer a more dynamic view of a molecule's behavior over time, providing information on its flexibility and conformational changes in a simulated environment (e.g., in a solvent or bound to a protein). nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a nanosecond timescale. researchgate.net While no specific MD simulation studies for this compound have been found, this technique is widely applied to study the stability of ligand-protein complexes and to explore the conformational landscape of drug-like molecules. nih.govtandfonline.com

Ligand-Target Interactions (if applicable to a theoretical biological study, excluding clinical data)

The quinoline scaffold is a common feature in many biologically active compounds, and its derivatives are often investigated as inhibitors of various enzymes, particularly kinases. nih.gov this compound, for instance, is noted for its use in medicinal chemistry for the development of kinase inhibitors. researchgate.net Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a protein (target). tandfonline.com

In a study of quinoline-based iminothiazoline derivatives as elastase inhibitors, molecular docking and DFT were used to analyze the binding interactions. acs.org The docking results for the most potent compound in that study are summarized in the table below, illustrating the types of interactions that could be anticipated for similar quinoline-containing compounds.

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | - | Data not specified in abstract |

Furthermore, a study on various quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) employed molecular docking to predict binding affinities. researchgate.net The results highlighted a derivative, 4-(4-bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine, which exhibited a high docking score, indicating strong potential for binding to the target. researchgate.net

| Compound | Target Protein | Docking Score |

| 4-(4-bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine | HIV Reverse Transcriptase | -10.67 |

These examples of related compounds underscore the utility of computational methods in predicting and analyzing the interactions of quinoline derivatives with biological targets. The insights gained from such theoretical studies can guide the rational design of new and more potent inhibitors.

Applications in Medicinal Chemistry and Chemical Biology Research Molecular Level Focus

Quinoline (B57606) Scaffolds as Privileged Structures in Drug Discovery

The quinoline scaffold is recognized in medicinal chemistry as a "privileged structure," a concept referring to molecular frameworks that are capable of binding to multiple, diverse biological targets. nih.govmdpi.comnih.gov This versatility makes quinoline and its derivatives highly valuable starting points in the design and development of new therapeutic agents. mdpi.comchemicalbook.com The double-ring system of quinoline, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a rigid yet adaptable platform for chemical modification. uni.lu This synthetic accessibility allows for the creation of large libraries of structurally diverse derivatives, which have been investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govchemicalbook.comuni.lu The established effectiveness and "druggability" of the quinoline core underscore its status as a privileged scaffold in modern medicinal chemistry. nih.govmdpi.com

The development of therapeutic agents based on the quinoline scaffold is guided by several key design principles. A prominent strategy is "molecular hybridization," which involves combining the quinoline core with other known bioactive fragments to create new hybrid molecules with potentially enhanced or novel activities. This approach leverages the established properties of different pharmacophores to improve efficacy.

Furthermore, the design process is heavily reliant on understanding the structure-activity relationships (SAR) of quinoline derivatives. By systematically modifying the substituents at various positions on the quinoline ring system, medicinal chemists can fine-tune the compound's pharmacological properties. The synthetic versatility of quinoline facilitates numerous modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles. uni.lu For instance, the introduction of different functional groups can alter the molecule's ability to interact with specific biological targets, such as enzymes or receptors.

For 4-Bromo-3-chloroquinoline, the specific placement of a bromine atom at the 4-position and a chlorine atom at the 3-position is of particular interest. SAR studies on related quinoline derivatives have shown that substitution at the 3-position is often critical for potent biological activity. For example, in a series of 4-aminoquinolines developed as adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for high potency.

The nature of the halogen itself is also crucial. Bulky and heavy halogens on an aniline (B41778) moiety attached to a related quinazoline (B50416) core were found to increase activity on certain kinases. nih.gov This suggests that the steric and electronic properties of the bromine and chlorine in this compound are key determinants of its potential interactions with biological targets. The relationship between lipophilicity and cytotoxic effects has also been noted, with more lipophilic aromatic quinolines often showing better potency against cancer cell lines. nih.gov

Table 1: Examples of Halogenated Quinolines and Their Biological Targets This table presents data for illustrative compounds from the broader class of halogenated quinolines to provide context for the structure-activity relationships of this compound.

| Compound Class | Substitution Pattern | Biological Target | Activity Metric (IC₅₀) |

| 4-Anilino-quinazolines | 3,4-disubstitution on aniline with halogens | EGFR Kinase | Increased Activity |

| 4-Aminoquinolines | Substituent at 3-position of quinoline | α₂C-adrenoceptor | 8.5 nM (for a specific derivative) |

| 2-Arylquinolines | C-6 substitution | HeLa, PC3 cancer cell lines | 8.3 µM - 34.34 µM |

Exploration of Biological Target Interactions (Mechanistic Studies)

Understanding how a compound interacts with its biological targets at the molecular level is fundamental to drug discovery. For halogenated quinolines like this compound, research focuses on identifying these targets and elucidating the mechanisms through which the compound exerts its effects. These mechanistic studies often involve investigating interactions with critical cellular machinery, such as enzymes and receptors.

A primary mechanism of action for many quinoline-based compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. mdpi.com

Quinolone antibiotics, which share a core structure with quinolines, function by stabilizing a transient intermediate complex formed between the topoisomerase and DNA. mdpi.com This "cleavage complex" effectively stalls the enzyme's function, leading to the accumulation of double-strand DNA breaks. mdpi.com This action inhibits DNA replication and ultimately triggers bacterial cell death. mdpi.commdpi.com Both DNA gyrase and topoisomerase IV are recognized as targets for quinolones, and mutations in both enzymes are often required to achieve high levels of drug resistance. nih.gov Given its structure as a halogenated quinoline, this compound is investigated for its potential to act through this well-established enzyme inhibition mechanism.

Table 2: Inhibition of Bacterial Topoisomerases by Quinolone-Class Compounds

| Enzyme Target | Mechanism of Inhibition | Consequence of Inhibition |

| DNA Gyrase | Stabilization of the enzyme-DNA cleavage complex | Introduction of negative DNA supercoils is blocked |

| Topoisomerase IV | Stabilization of the enzyme-DNA cleavage complex | Decatenation (unlinking) of daughter chromosomes is prevented |

In addition to intracellular enzymes, quinoline derivatives have been extensively studied for their ability to interact with various cell surface and intracellular receptors. A significant area of research involves their activity as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and HER2, which are often overactive in various cancers. Dual-targeting inhibitors that act on both EGFR and HER2 have been designed based on the quinoline scaffold.

Other research has identified quinoline derivatives as potent and selective antagonists for α₂C-adrenoceptors. The binding affinity and selectivity for these receptors are highly dependent on the substitution pattern of the quinoline ring. The ability of the quinoline scaffold to be adapted to fit into the binding pockets of such diverse receptors highlights its privileged nature. While a specific binding profile for this compound is a subject for detailed investigation, the known interactions of related compounds provide a strong basis for exploring its potential targets.

The inhibition of enzymes like DNA gyrase and topoisomerase IV has direct and severe consequences for fundamental cellular processes. The primary molecular mechanism of action stemming from the inhibition of these enzymes is the disruption of DNA replication. mdpi.com By trapping the enzyme-DNA complex, quinoline-based inhibitors prevent the re-ligation of the DNA strands, leading to the formation of lethal double-strand breaks. mdpi.com

This accumulation of DNA damage triggers a cascade of cellular responses, including the cessation of DNA synthesis and the induction of the SOS response, a global response to DNA damage in bacteria. mdpi.com At sufficient concentrations, the level of DNA damage overwhelms the cell's repair pathways, resulting in cell death. mdpi.com Therefore, the potential biological activity of compounds like this compound is often directly linked to its ability to interfere with the machinery of DNA replication and maintenance, a mechanism that has proven highly effective in antimicrobial therapy.

Development of Chemical Probes and Tools for Biological Systems

The quinoline scaffold is a versatile platform in the design and synthesis of chemical probes for exploring biological systems at the molecular level. The unique photophysical properties and the synthetic tractability of quinoline derivatives make them ideal candidates for the development of fluorescent probes for imaging and detection, as well as affinity probes for the identification of biological targets. The compound this compound, with its distinct substitution pattern, offers a valuable starting point for the creation of such molecular tools. The presence of two different halogen atoms at strategic positions on the quinoline ring allows for regioselective functionalization, enabling the precise attachment of fluorophores, reactive groups, and reporter tags.

Affinity Probes for Target Identification

Affinity-based probes are powerful tools for identifying the biological targets of bioactive small molecules. These probes typically consist of three key components: a recognition element that binds to the target protein, a reactive group that forms a covalent bond with the target, and a reporter tag for detection and enrichment of the target protein.

This compound can serve as a versatile scaffold for the construction of affinity probes. The quinoline core itself could act as the recognition element, particularly if it is part of a known bioactive molecule. The bromo and chloro substituents provide convenient handles for the attachment of the reactive group and the reporter tag through well-established chemical transformations.

A plausible synthetic strategy would involve the regioselective functionalization of the 4- and 3-positions. For example, a photo-reactive group, such as a diazirine or a benzophenone, could be introduced at the 4-position via a Suzuki or Stille coupling reaction. These groups remain inert until activated by UV light, at which point they form a covalent bond with nearby amino acid residues of the target protein. Subsequently, a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging, could be attached at the 3-position through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

The design of an affinity probe based on this compound would depend on the specific biological question being addressed. The choice of the reactive group and reporter tag would be guided by the experimental workflow, whether it involves in-gel fluorescence scanning, Western blotting, or mass spectrometry-based proteomic analysis.